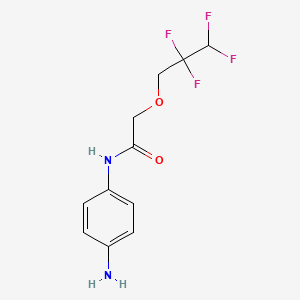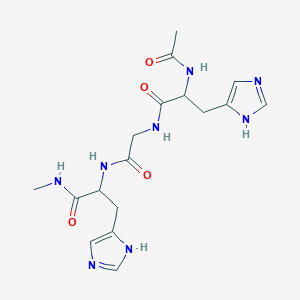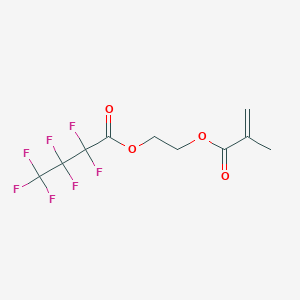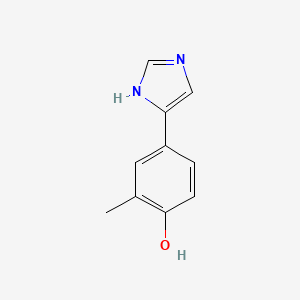
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a 4-aminophenyl ring, which is further substituted with a 2-(2,2,3,3-tetrafluoropropoxy) group. The unique structural features of this compound make it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- typically involves the following steps:
Formation of the 4-aminophenyl intermediate: This can be achieved through nitration of aniline followed by reduction.
Introduction of the acetamide group: The 4-aminophenyl intermediate is then reacted with acetic anhydride or acetyl chloride under basic conditions to form the acetamide derivative.
Attachment of the tetrafluoropropoxy group: The final step involves the reaction of the acetamide derivative with a suitable fluorinated alkylating agent under controlled conditions to introduce the 2-(2,2,3,3-tetrafluoropropoxy) group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the development of specialty chemicals or materials.
作用機序
The mechanism of action of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated group may enhance its binding affinity or selectivity.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-aminophenyl)-: Lacks the fluorinated alkyl group.
Acetamide, N-(4-nitrophenyl)-: Contains a nitro group instead of an amino group.
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluorobutoxy)-: Similar structure with a different fluorinated alkyl group.
Uniqueness
The presence of the 2-(2,2,3,3-tetrafluoropropoxy) group in Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity.
特性
CAS番号 |
1152591-60-0 |
|---|---|
分子式 |
C11H12F4N2O2 |
分子量 |
280.22 g/mol |
IUPAC名 |
N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)acetamide |
InChI |
InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-9(18)17-8-3-1-7(16)2-4-8/h1-4,10H,5-6,16H2,(H,17,18) |
InChIキー |
PZCGSOHLNMXEQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)NC(=O)COCC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)





![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)


![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)

